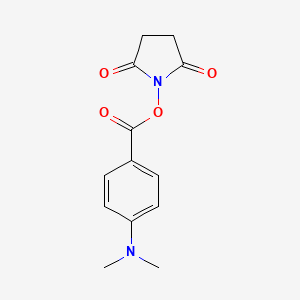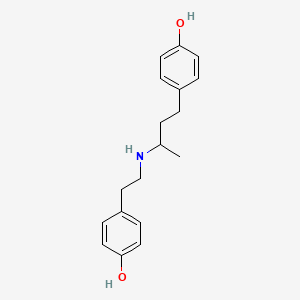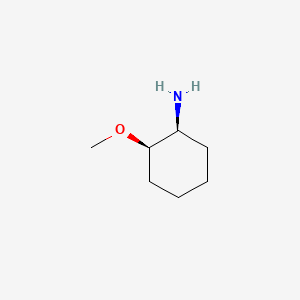
(1S,2R)-2-Methoxycyclohexan-1-amine
Vue d'ensemble
Description
(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine with a methoxy group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-Methoxycyclohexanone, using a chiral reducing agent. Another method includes the use of enzymatic processes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective catalysts. The process may also include purification steps such as recrystallization or chromatography to ensure high purity and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chiral properties .
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-Phenylcyclohexanol
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Dihydroxycyclohexane
Uniqueness
(1S,2R)-2-Methoxycyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions .
Propriétés
Numéro CAS |
141553-12-0 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.203 |
Nom IUPAC |
(1S,2R)-2-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
NBWFBXBZOBXMHO-NKWVEPMBSA-N |
SMILES |
COC1CCCCC1N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

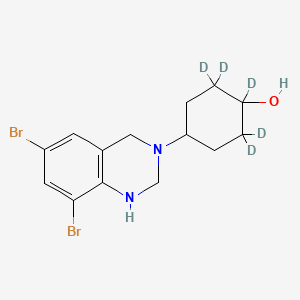
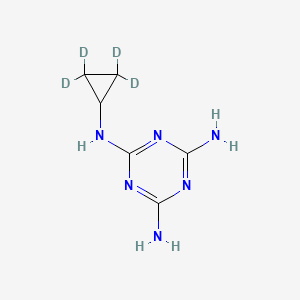
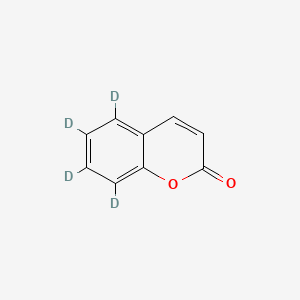
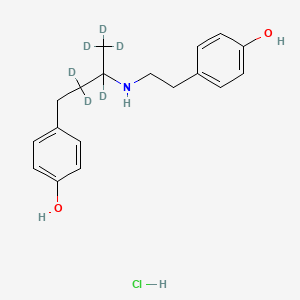
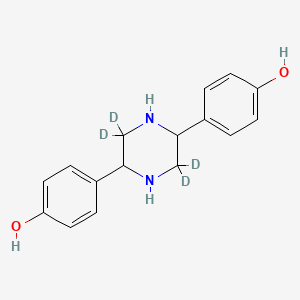
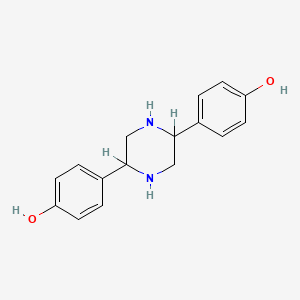

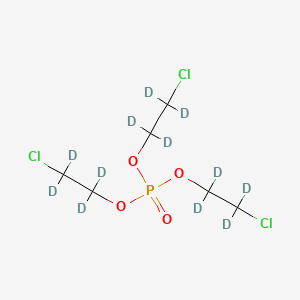
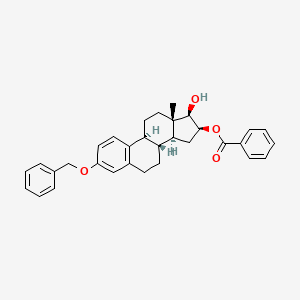

![Cyclopentanone, 2-[(2-hydroxyethyl)thio]-, oxime (9CI)](/img/new.no-structure.jpg)
